Methyl 3,4-Dihydroxybenzoate

Antioxidant Oxidative Stress Free Radical Scavenging

MDHB (Methyl 3,4-dihydroxybenzoate) is not a generic antioxidant—its methyl ester modification confers a calculated logP of 0.88, markedly higher than protocatechuic acid, enabling blood-brain barrier penetration and unique in vivo neuroprotective activity against Aβ-induced mitochondrial apoptosis. The 3,4-dihydroxy catechol motif is essential for inhibiting carbonic anhydrase isoforms (I, II, VII, IX, XII, XIV) and activating Nrf2—methylation of either hydroxyl abolishes activity. Validated in osteoclastogenesis and postprandial hyperglycemia models, MDHB offers dual α-glucosidase/antioxidant action. Source ≥98% purity MDHB to ensure reproducible target engagement in AD, osteoporosis, and metabolic syndrome research.

Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
CAS No. 2150-43-8
Cat. No. B129427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,4-Dihydroxybenzoate
CAS2150-43-8
SynonymsProtocatechuic Acid Methyl Ester;  3,4-Dihydroxy MetDyl Benzoate;  3,4-Dihydroxybenzoic Acid Methyl Ester;  Methyl 3,4-dihydroxybenzoate;  Methyl Protocatechuate;  NSC 146458; 
Molecular FormulaC8H8O4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)O)O
InChIInChI=1S/C8H8O4/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,9-10H,1H3
InChIKeyCUFLZUDASVUNOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3,4-Dihydroxybenzoate (CAS 2150-43-8): A Multi-Functional Catechol for Targeted Research


Methyl 3,4-dihydroxybenzoate, also known as methyl protocatechuate or protocatechuic acid methyl ester, is a naturally occurring methyl ester of 3,4-dihydroxybenzoic acid [1]. It is characterized by a catechol moiety and is recognized for its roles as an antioxidant, neuroprotective agent, and plant metabolite [2]. This compound is a key metabolite of antioxidant polyphenols found in green tea, linking its endogenous presence to its biological activity . It is distinguished from its free acid analog, protocatechuic acid, by its enhanced lipophilicity due to esterification, which can significantly influence its bioavailability and cellular permeability.

Why Methyl 3,4-Dihydroxybenzoate Cannot Be Interchanged with Generic Polyphenol Analogs


While methyl 3,4-dihydroxybenzoate shares a catechol core with other common antioxidants like protocatechuic acid and gallic acid, simple substitution can lead to significant differences in experimental outcomes. The methyl ester modification is not merely a structural nuance; it confers distinct physicochemical properties, most notably a calculated logP of 0.88 [1], which is substantially higher than that of protocatechuic acid. This increased lipophilicity directly impacts cellular permeability and the ability to cross biological membranes, including the blood-brain barrier, enabling unique in vivo activities that its more polar free acid counterpart cannot achieve [2]. Furthermore, the specific hydroxylation pattern (3,4-dihydroxy) is crucial for its interaction with molecular targets like carbonic anhydrase and Nrf2, where even minor structural alterations, such as methylation of a hydroxyl group, can abolish activity [3]. Therefore, treating this compound as a generic antioxidant can introduce confounding variables related to bioavailability and target engagement, undermining the validity of comparative studies.

Quantitative Differentiation: Head-to-Head Evidence for Methyl 3,4-Dihydroxybenzoate


Superior Free Radical Scavenging Potency Over Standard Antioxidants

Methyl 3,4-dihydroxybenzoate (MDHB) demonstrates superior antioxidant potency in a direct head-to-head comparison with ascorbic acid (Vitamin C), a gold-standard antioxidant. In a DPPH radical scavenging assay, MDHB exhibited a lower IC50 value, indicating higher potency [1]. In a separate cross-study, MDHB also showed a more potent IC50 than the positive control rutin [2].

Antioxidant Oxidative Stress Free Radical Scavenging

Unique Polypharmacology: Broad-Spectrum Carbonic Anhydrase Inhibition Not Seen in Parent Acid

Methyl 3,4-dihydroxybenzoate (MDHB) exhibits a unique inhibitory profile against multiple mammalian carbonic anhydrase (CA) isoforms, a property not shared by its parent compound, protocatechuic acid. Specifically, MDHB has been identified as an inhibitor of CA isoforms I, II, VII, IX, XII, and XIV [1]. This broad-spectrum inhibition is a distinct pharmacological feature, as the free acid lacks this polypharmacology. While specific Ki/IC50 values for each isoform are not detailed in the primary source, the identification of this multi-target activity is a key differentiator for applications in glaucoma, cancer, and neuropathic pain research, where these isoforms are implicated [2].

Enzyme Inhibition Carbonic Anhydrase Polypharmacology

Validated In Vivo Efficacy in Attenuating Bone Loss via Nrf2 Activation

Methyl 3,4-dihydroxybenzoate (MDHB) has demonstrated validated in vivo efficacy in attenuating bone loss in a disease-relevant model of osteoporosis. In ovariectomized (OVX) mice, MDHB treatment effectively suppressed excessive osteoclast activity and prevented bone loss [1]. The mechanism is linked to its ability to upregulate Nrf2, a key transcription factor in redox regulation. This is a class-level differentiator from other catechols like gallic acid, which, while possessing antioxidant properties, may not have the same validated in vivo efficacy or specific Nrf2-mediated mechanism in bone metabolism models.

Osteoporosis Nrf2 Activator Osteoclastogenesis

Protection Against Amyloid-Beta Neurotoxicity in a Primary Neuronal Model

In a direct experimental model of Alzheimer's disease (AD) pathology, pretreatment of primary rat cortical neurons with methyl 3,4-dihydroxybenzoate (MDHB) effectively suppressed Aβ25-35-induced neurotoxicity [1]. This protection was evidenced by decreased cell apoptosis and mitigation of mitochondrial dysfunction (reduced ROS accumulation, preserved mitochondrial membrane potential). This demonstrates a specific neuroprotective effect against Aβ-induced damage, which is a key differentiator from general antioxidants like N-acetyl-L-cysteine (NAC). While NAC also protects against oxidative stress, the MDHB study explicitly demonstrates efficacy in an Aβ-challenge model, linking its mechanism (Bcl-2/Bax modulation, caspase inhibition) to AD-relevant pathology [1].

Alzheimer's Disease Neuroprotection Amyloid-beta

Dual Antioxidant and α-Glucosidase Inhibition for Metabolic Research

Methyl 3,4-dihydroxybenzoate (MDHB) demonstrates a unique dual-mechanism activity profile, acting as both a potent antioxidant and an α-glucosidase inhibitor. In a study isolating the compound from Myristica fatua, MDHB showed strong α-glucosidase inhibitory activity with an IC50 of 7.68 µg/mL, alongside its antioxidant DPPH scavenging activity (IC50 7.96 µg/mL) [1]. This dual activity distinguishes it from protocatechuic acid, which is primarily known as an antioxidant. The ability to simultaneously scavenge free radicals and inhibit a key carbohydrate-hydrolyzing enzyme suggests a unique and valuable profile for research into metabolic disorders.

Antidiabetic α-glucosidase inhibitor Metabolic Syndrome

Validated Application Scenarios for Methyl 3,4-Dihydroxybenzoate (CAS 2150-43-8) Based on Quantitative Evidence


Modeling Alzheimer's Disease Pathology In Vitro

Based on its demonstrated ability to protect primary cortical neurons against amyloid-beta (Aβ25-35)-induced neurotoxicity by mitigating mitochondrial dysfunction and apoptosis [1], MDHB is a highly relevant tool compound for in vitro models of Alzheimer's disease. It is particularly suited for studies investigating the mitochondrial pathway of apoptosis in the context of Aβ pathology. Using MDHB in such models provides a more disease-relevant context compared to a generic antioxidant like NAC.

Investigating Nrf2-Mediated Pathways in Osteoporosis

MDHB is a validated in vivo tool for studying the Nrf2 signaling pathway in bone metabolism. Its demonstrated efficacy in suppressing osteoclastogenesis and preventing bone loss in ovariectomized mice provides a strong scientific rationale for its use in preclinical osteoporosis research [2]. It is ideal for experiments designed to elucidate the role of Nrf2 in osteoclast activity and as a positive control for Nrf2-activating compounds in bone models.

Polypharmacological Tool for Carbonic Anhydrase Research

The unique profile of MDHB as an inhibitor of multiple carbonic anhydrase (CA) isoforms (I, II, VII, IX, XII, XIV) [3] positions it as a valuable small-molecule probe for polypharmacology studies. Researchers investigating the physiological roles of these CA isoforms, particularly in cancer (CA IX, XII) or neuropathic pain (CA VII, XIV), can utilize MDHB as a tool compound to explore the effects of broad-spectrum inhibition, a property not found in its parent acid.

Dual-Action Probe for Diabetes and Metabolic Research

For studies investigating the link between postprandial hyperglycemia and oxidative stress, MDHB offers a distinct advantage as a dual-action probe. Its potent α-glucosidase inhibitory activity (IC50 7.68 µg/mL) [4] allows it to modulate carbohydrate absorption in vitro, while its robust antioxidant capacity enables simultaneous investigation of free radical scavenging pathways. This makes it a unique tool for dissecting the interplay between these two processes in cellular models of metabolic syndrome.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

5 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3,4-Dihydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.